molecular formula C12H21Cl2N3 B1378460 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride CAS No. 1423024-03-6

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

Cat. No.: B1378460
CAS No.: 1423024-03-6
M. Wt: 278.22 g/mol
InChI Key: JARRRWNMNRYYDT-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.

    Substitution reactions:

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or alcohols in the presence of a base.

    Formation of dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The isopropyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)pyrimidine: Lacks the isopropyl group, which can affect its binding affinity and pharmacokinetic properties.

    2-(Propan-2-yl)pyrimidine: Lacks the piperidin-4-yl group, which can reduce its specificity for certain molecular targets.

    4-(Piperidin-4-yl)-2-methylpyrimidine: Similar structure but with a methyl group instead of an isopropyl group, which can alter its chemical reactivity and biological activity.

Uniqueness

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is unique due to the presence of both the piperidin-4-yl and isopropyl groups, which can enhance its binding affinity, specificity, and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

4-piperidin-4-yl-2-propan-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRRWNMNRYYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

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